Cas no 16690-03-2 (4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde)

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde is a cyclic diketone-aldehyde compound with a reactive formyl group, making it a versatile intermediate in organic synthesis. Its rigid cyclohexane backbone, substituted with two carbonyl groups and an aldehyde functionality, enables selective reactivity in condensation, cyclization, and nucleophilic addition reactions. The 4,4-dimethyl substitution enhances steric stability while maintaining accessibility for further functionalization. This compound is particularly useful in the synthesis of heterocycles, pharmaceuticals, and fine chemicals, where its structural features facilitate controlled transformations. Its high purity and well-defined reactivity profile make it a valuable reagent for research and industrial applications requiring precise molecular modifications.
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde structure
16690-03-2 structure
Product name:4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
CAS No:16690-03-2
MF:C9H12O3
MW:168.18978
CID:237399
PubChem ID:258158

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde
    • 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
    • Cyclohexanecarboxaldehyde, 4,4-dimethyl-2,6-dioxo-
    • 2-formyl-5,5-dimethyl-1,3-cyclohexanedione
    • 2-formyldimedone
    • 4,4-Dimethyl-2,6-dioxo-cyclohexancarbaldehyd
    • AKOS AUF02038
    • 4,4-DIMETHYL-2,6-DIOXO-CYCLOHEXANECARBALDEHYDE
    • EN300-1125478
    • AKOS004114647
    • DTXSID60293032
    • BB 0221257
    • 16690-03-2
    • SCHEMBL11113058
    • NSC86913
    • NSC-86913
    • Inchi: InChI=1S/C9H12O3/c1-9(2)3-7(11)6(5-10)8(12)4-9/h5-6H,3-4H2,1-2H3
    • InChI Key: ZCSAKPRSAHJALM-UHFFFAOYSA-N
    • SMILES: CC1(C)CC(=O)C(C=O)C(=O)C1

Computed Properties

  • Exact Mass: 168.07900
  • Monoisotopic Mass: 168.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • Density: 1.164
  • Boiling Point: 295.3°Cat760mmHg
  • Flash Point: 123.3°C
  • Refractive Index: 1.519
  • PSA: 51.21000
  • LogP: 0.75970

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde Security Information

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125478-0.5g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1125478-2.5g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1125478-1g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
1g
$414.0 2023-10-26
Chemenu
CM201932-1g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
1g
$482 2021-08-05
Chemenu
CM201932-1g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
1g
$482 2023-03-07
Enamine
EN300-1125478-5g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1125478-0.05g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1125478-5.0g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2
5g
$2110.0 2023-06-09
Enamine
EN300-1125478-1.0g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2
1g
$728.0 2023-06-09
Enamine
EN300-1125478-0.25g
4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde
16690-03-2 95%
0.25g
$381.0 2023-10-26

Additional information on 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde

Recent Advances in the Study of 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS: 16690-03-2) in Chemical Biology and Pharmaceutical Research

The compound 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS: 16690-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexane ring structure and reactive aldehyde group, has shown promising potential in various applications, including drug synthesis, biocatalysis, and material science. Recent studies have focused on elucidating its chemical properties, biological activities, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research involves the synthesis and modification of 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde to enhance its reactivity and stability. A study published in the *Journal of Organic Chemistry* (2023) demonstrated a novel synthetic route that improves the yield and purity of this compound, making it more accessible for further applications. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized product. This breakthrough has paved the way for more efficient large-scale production, which is critical for its potential use in pharmaceutical formulations.

In addition to its synthetic applications, 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde has been investigated for its biological activities. A recent study in *Bioorganic & Medicinal Chemistry Letters* (2023) explored its role as a precursor in the synthesis of bioactive molecules with antimicrobial properties. The study reported that derivatives of this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The researchers also highlighted the compound's low cytotoxicity, which is a crucial factor for its therapeutic use.

Another exciting development is the application of 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde in biocatalysis. A research team from the *University of Cambridge* (2023) demonstrated its utility as a substrate for enzyme-catalyzed reactions, leading to the production of chiral intermediates with high enantioselectivity. This finding is particularly relevant for the pharmaceutical industry, where chiral purity is essential for drug efficacy and safety. The study also provided insights into the mechanistic aspects of the enzymatic reactions, offering a foundation for future biocatalytic applications.

Despite these advancements, challenges remain in the practical application of 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde. For instance, its stability under physiological conditions and its pharmacokinetic properties need further investigation. A recent review in *Chemical Reviews* (2023) emphasized the need for comprehensive toxicological studies to assess its safety profile before clinical trials can be considered. Additionally, researchers are exploring strategies to functionalize the compound further to enhance its bioavailability and target specificity.

In conclusion, 4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS: 16690-03-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent studies have highlighted its potential in drug synthesis, antimicrobial applications, and biocatalysis, while also identifying areas for further investigation. As research continues, this compound may play a pivotal role in the development of new therapeutic agents and industrial applications, underscoring the importance of ongoing scientific exploration in this field.

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